molecular formula C18H16O5 B2355966 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one CAS No. 864752-76-1

3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one

Cat. No. B2355966
CAS RN: 864752-76-1
M. Wt: 312.321
InChI Key: QFPBSLATTWRCJZ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one, also known as Hesperetin, is a flavonoid found in citrus fruits such as oranges and lemons. It has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

1. Metabolic Pathways and Enzyme Interaction

  • Cytochrome P450 Enzymes: A study by Nielsen et al. (2017) investigated the metabolism of NBOMe compounds, which are similar in structure to 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one. The research focused on the role of cytochrome P450 enzymes (CYP) in the metabolic pathways of these compounds. They found that CYP3A4 and CYP2D6 are major enzymes involved in their metabolism (Nielsen et al., 2017).

2. Antioxidant Properties and Synthesis

  • Antioxidant Synthesis: Adelakun et al. (2012) explored the enzymatic modification of dimethoxyphenols, including compounds structurally related to 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one. They found that these compounds can be transformed into dimers with higher antioxidant capacity, indicating potential applications in enhancing antioxidant properties (Adelakun et al., 2012).

3. Chemical Synthesis and Characterization

  • Synthesis of Chromen-4-ones: A study by Li et al. (2009) described the synthesis of substituted 2-aroyl-3-methylchromen-4-ones from isovanillin, which shares a similar chemical structure with 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one. This research provides insights into the synthetic pathways and potential applications of chromen-4-ones in various fields (Li et al., 2009).

4. Structural Analysis and Molecular Interactions

  • Flavone Structure Analysis: Watson et al. (1991) conducted a structural analysis of hymenoxin, a compound structurally related to 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one. The study focused on understanding the molecular structure and interactions, which are crucial for determining the compound's biological and chemical properties (Watson et al., 1991).

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-13-8-11(19)4-6-16(13)23-18(20)17(10)14-9-12(21-2)5-7-15(14)22-3/h4-9,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPBSLATTWRCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one

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